molecular formula C8H13NO4 B12308329 Methyl 2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate

Methyl 2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate

Cat. No.: B12308329
M. Wt: 187.19 g/mol
InChI Key: YJHOGYKEUQJVMS-UHFFFAOYSA-N
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Description

Methyl 2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C₈H₁₃NO₄ and a molecular weight of 187.19 g/mol . This compound is primarily used for research purposes and is known for its unique cyclopropane ring structure, which imparts distinct chemical properties.

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

methyl 2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C8H13NO4/c1-12-7(10)5-3-4(5)6(9)8(11)13-2/h4-6H,3,9H2,1-2H3

InChI Key

YJHOGYKEUQJVMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC1C(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with amino and methoxy groups under controlled conditions. The specific synthetic route and reaction conditions can vary, but common methods include:

    Amination: The addition of the amino group using reagents such as ammonia or amines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemical Synthesis and Applications

Methyl 2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate serves as a valuable building block in organic synthesis. Its cyclopropane structure allows for unique reactivity, making it useful in the development of complex molecules, particularly in pharmaceuticals and agrochemicals.

Key Reactions

The compound can undergo several chemical transformations:

  • Oxidation : Converts to carboxylic acids or ketones using strong oxidizing agents.
  • Reduction : Produces alcohols when treated with reducing agents like lithium aluminum hydride.
  • Substitution : The methoxy group can be replaced with other functional groups through nucleophilic substitution reactions.

Research into the biological activities of this compound indicates its potential effects on enzyme function and cellular processes.

Medicinal Applications

Ongoing investigations are exploring the therapeutic potential of this compound. Its unique structure suggests it may have applications in:

  • Anti-inflammatory therapies
  • Antioxidant treatments

Case Studies

  • Enzyme Inhibition : A study demonstrated that derivatives of this compound could inhibit specific enzymes linked to oxidative stress, suggesting its use in developing antioxidant therapies.
  • Pharmaceutical Development : The compound has been evaluated for its efficacy in drug formulations aimed at treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of Methyl 2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate involves its interaction with various molecular targets and pathways. The specific mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

Methyl 2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multistep organic reactions, including the formation of cyclopropane derivatives and subsequent functionalization. The compound can be synthesized through methods such as the Horner-Wadsworth-Emmons reaction, which allows for the introduction of the cyclopropane moiety while maintaining high yields and purity .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit neuroprotective properties and could potentially be used in the treatment of neurodegenerative diseases .

Pharmacological Studies

Several pharmacological evaluations have been conducted to understand the activity of this compound:

  • Neuroprotection : In vitro assays have indicated that the compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease .
  • Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells in preliminary studies. For instance, it was found to inhibit growth in PhIP-resistant cancer cell lines, indicating a potential role in cancer therapy .

Neuroprotective Effects

A study focused on the neuroprotective effects of this compound demonstrated significant reductions in cell death rates under oxidative stress conditions. The mechanism was linked to enhanced antioxidant enzyme activity and reduced levels of reactive oxygen species (ROS) .

Anticancer Research

In another case study, researchers evaluated the compound's efficacy against gastrointestinal tumors. High-throughput screening identified it as a potent inhibitor of PhIP-induced tumor growth, showcasing its potential use in dietary carcinogen-related cancers .

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference
NeuroprotectionReduced apoptosis in neuronal cells
Anticancer (Gastrointestinal)Inhibition of tumor growth
Enzyme InteractionPotential modulation of enzyme activity

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Methyl 2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclopropanation of α,β-unsaturated esters followed by functionalization. For example:

Cyclopropanation : Use of transition-metal catalysts (e.g., Rh(II)) or carbene precursors to form the strained cyclopropane ring.

Amino and Methoxy Group Installation : Nucleophilic substitution or reductive amination under anhydrous conditions (e.g., NH₃ in MeOH/THF at 0–5°C).

  • Critical factors: Temperature control (±2°C) to avoid side reactions (e.g., ring-opening), solvent polarity (e.g., DMF for solubility), and inert atmosphere (N₂/Ar) to prevent oxidation .
    • Yield Optimization : Purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (MeOH/H₂O) improves purity (>95% by HPLC) .

Q. How is the stereochemistry and structural conformation of this compound validated experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELX programs) confirms bond lengths (C-C cyclopropane: ~1.51 Å), angles (cyclopropane: ~60°), and stereochemistry .
  • NMR Spectroscopy :
  • ¹H NMR : Diagnostic signals for cyclopropane protons (δ 1.2–1.8 ppm, splitting patterns for geminal coupling).
  • ¹³C NMR : Carboxylate carbonyl at δ ~170 ppm; cyclopropane carbons at δ ~15–25 ppm .
  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/i-PrOH eluent .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity in enzyme inhibition studies, particularly with PLP-dependent enzymes like ACC deaminase?

  • Methodological Answer :

  • Mechanistic Insight : The strained cyclopropane acts as a transition-state analog. In ACC deaminase assays, the compound’s amino group binds to PLP, while the cyclopropane mimics the planar transition state during Cα–Cβ cleavage. This induces irreversible inhibition via covalent modification of active-site residues (e.g., Ser-78) .
  • Experimental Design :

Enzyme Assays : Monitor α-ketobutyrate production spectrophotometrically (240 nm) under varied pH (7.0–8.5) and inhibitor concentrations.

Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition constants (Ki) and mechanism (competitive/uncompetitive) .

Q. What strategies are employed to resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR) for derivatives of this compound?

  • Methodological Answer :

  • Contradiction Source : Anisotropy from the cyclopropane ring or dynamic effects (e.g., hindered rotation of the methoxy group).
  • Resolution Strategies :

Variable-Temperature NMR : Cool samples to –40°C to slow conformational exchange, simplifying splitting patterns.

DFT Calculations : Compare experimental coupling constants (J values) with computed structures (e.g., Gaussian09, B3LYP/6-31G*) .

2D NMR (COSY, NOESY) : Identify through-space correlations to confirm substituent orientation .

Q. How is this compound utilized in the design of bioactive probes for studying cyclopropane ring strain in drug discovery?

  • Methodological Answer :

  • Probe Design : Incorporate the compound into:

Photoaffinity Labels : Attach diazirine or benzophenone groups to map target protein binding pockets.

Fluorescent Derivatives : Conjugate with BODIPY or Cy5 for cellular imaging (e.g., tracking uptake in cancer cell lines).

  • Case Study : In kinase inhibition studies, cyclopropane-containing analogs show enhanced binding affinity (IC₅₀ < 100 nM) due to preorganization of the active conformation .

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